Molecular Weight and Alkyl Chain Length as Determinants of Volatility
A direct structural comparison with the industry standard BHT reveals a molecular weight increase from 220.35 g/mol (BHT, C15H24O) to 332.6 g/mol for 2,6-dioctyl-p-cresol (C23H40O) . This 51% increase in molecular mass, driven by replacement of tert-butyl (C4) with n-octyl (C8) ortho groups, corresponds to a class-level reduction in vapor pressure and a higher threshold for thermal volatilization. This property is critical for applications exceeding 100°C where BHT loss becomes significant.
| Evidence Dimension | Molecular Weight and Ortho-Alkyl Chain Length |
|---|---|
| Target Compound Data | 332.6 g/mol; C8 linear alkyl chains |
| Comparator Or Baseline | BHT (2,6-di-tert-butyl-p-cresol): 220.35 g/mol; C4 branched alkyl chains |
| Quantified Difference | Molecular weight increase of +112.25 g/mol (+51%) |
| Conditions | Standard molecular characterization; no assay required |
Why This Matters
Higher molecular weight directly correlates with lower vapor pressure and reduced evaporative loss during high-temperature processing or end-use, a key selection criterion for long-term thermal oxidative stability.
